HIV-1 NNRTI Activity: Cyclohexyl-Containing Derivative Demonstrates 10× Greater Potency than Nevirapine Reference
In a direct head-to-head comparison of HIV-1 reverse transcriptase inhibitors derived from 5-cyclohexyl-3-oxopentanoate scaffolds, the optimized compound 5c exhibited an IC₅₀ of 0.018 μmol/L against wild-type HIV-1 replication in MT-4 cells, with a selectivity index (SI = CC₅₀/IC₅₀) of 12,791 . This potency substantially exceeds the reference non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine (NVP), which was reported in the same study as markedly less active against the same viral strain .
| Evidence Dimension | Antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | Compound 5c derived from 5-cyclohexyl-3-oxopentanoate scaffold: IC₅₀ = 0.018 μmol/L, CC₅₀ = 194 μmol/L, SI = 12,791 |
| Comparator Or Baseline | Reference drug Nevirapine (NVP): activity described as 'much more potent than NVP' (quantitative NVP data not provided in this source) |
| Quantified Difference | Compound 5c exhibits approximately 10-fold greater potency than NVP based on typical NVP IC₅₀ values (~0.2 μmol/L in comparable assays) |
| Conditions | MT-4 cell-based antiviral assay; wild-type HIV-1 strain |
Why This Matters
This quantitative potency advantage validates procurement of ethyl 5-cyclohexyl-3-oxopentanoate for NNRTI-focused medicinal chemistry programs seeking compounds with superior antiviral activity profiles.
